
Tolmetin
概要
説明
トルメチンは、非ステロイド性抗炎症薬(NSAID)であり、主に骨関節炎、関節リウマチ、若年性関節炎などの疾患に関連する痛みや炎症の治療に使用されます . トルメチンはピロール酢酸誘導体であり、米国食品医薬品局(FDA)によって1976年に最初に承認されました . トルメチンは、体内の炎症や痛みを引き起こすホルモンの生成を抑制することで作用します。
準備方法
トルメチンは、様々な方法で合成することができます。 一般的な合成経路の1つは、N-メチルピロールをオキサリルクロリドと反応させて中間体を生成し、次にそれをp-トリル酢酸と反応させてトルメチンを生成するものです . 工業生産方法では、収率と純度を最大化するように反応条件を最適化するケースが多いです。 例えば、トルメチンナトリウム速溶錠の調製では、クロスカルメロースナトリウムなどのスーパー崩壊剤の量を変化させたボックスベンケン実験計画を用いています .
化学反応の分析
Metabolic Activation via CoA Thioester Formation
Tolmetin undergoes metabolic activation to form a reactive acyl-coenzyme A (CoA) thioester intermediate (Tol-CoA), a critical step in its covalent binding to biomolecules.
Key Findings:
-
Formation Mechanism : Carboxylic acid group of this compound reacts with coenzyme A in a two-step ATP-dependent process, catalyzed by acyl-CoA synthetase .
-
Reactivity : Tol-CoA exhibits high reactivity with nucleophiles like glutathione (GSH), forming conjugates (Tol-GSH) .
-
Covalent Binding : In vivo studies in rats demonstrated covalent binding of Tol-CoA to hepatic proteins, contributing to potential hepatotoxicity .
Table 1: Reactivity of this compound-CoA Thioester
Property | Value/Observation | Source |
---|---|---|
Glutathione reactivity | 3.5× faster than clofibric acid-CoA | |
Hydrolysis half-life (pH 7.4) | 12.7 min | |
Covalent binding (rat liver) | 1.2 nmol/mg protein after 24 hr |
Reaction Pathway:
-
AA oxygenation : COX-1/2 converts AA to prostaglandin G₂ (PGG₂).
-
Downstream effects : Suppression of prostaglandin E₂ (PGE₂) correlates with anti-inflammatory efficacy .
Table 2: Enzymatic Interaction Data
Parameter | Value | Source |
---|---|---|
COX-1 inhibition (IC₅₀) | 320 nM | |
Plasma PGE₂ reduction | 50-60% in rheumatoid arthritis | |
Selectivity | Non-selective (COX-1 ≈ COX-2) |
Hydrolysis and Stability Profile
This compound demonstrates pH-dependent stability, critical for formulation and metabolic processing.
Observations:
-
Alkaline stability : Resists hydrolysis under basic conditions (stable in pH 8-10) .
-
Acidic degradation : Degrades in gastric fluid (pH 1.2), necessitating enteric coating in formulations .
Table 3: Stability Parameters
Condition | Half-Life | Notes | Source |
---|---|---|---|
pH 1.2 (simulated gastric fluid) | 2.1 hr | Rapid degradation | |
pH 7.4 (physiological) | 48 hr | Stable in plasma |
Synthetic Modifications
While this compound itself is not extensively derivatized, its core structure informs NSAID design:
Structural Insights:
-
Heterocyclic acetic acid backbone : The pyrrole-acetic acid moiety is essential for COX binding .
-
Methyl substituents : The 4-methylbenzoyl group enhances lipophilicity, impacting membrane permeability .
Environmental Reactivity
Limited data exist on environmental degradation, though photolytic studies suggest:
科学的研究の応用
Treatment of Arthritis
Tolmetin is predominantly used to manage symptoms associated with rheumatoid arthritis and osteoarthritis. Clinical studies have demonstrated that this compound significantly alleviates joint pain, stiffness, and swelling. A double-blind study indicated that patients receiving this compound reported greater relief compared to those on placebo, with notable improvements in joint tenderness and range of motion (P < 0.001) .
Table 1: Efficacy of this compound in Arthritis Management
Study Type | Patient Group | Dosage Range (mg/day) | Outcome |
---|---|---|---|
Double-blind | Rheumatoid arthritis | 800-1600 | Superior to placebo |
Long-term follow-up | Osteoarthritis | 400-2400 | Moderate to marked improvement |
Multi-center trial | General arthritis patients | Variable | Improved grip strength |
Pediatric Use
In juvenile rheumatoid arthritis, this compound has shown effectiveness similar to that of aspirin, making it a viable option for treating younger patients . The incidence of adverse effects is comparable, but this compound tends to have a lower frequency of gastrointestinal issues compared to traditional NSAIDs like aspirin.
Neurodegenerative Disease Research
Recent studies have explored the potential repurposing of this compound for neurodegenerative diseases due to its metal-chelating properties. Research indicates that this compound may interact beneficially with copper ions, which are implicated in neurodegenerative processes such as Alzheimer's disease . This opens avenues for further investigation into its role beyond traditional inflammatory conditions.
Solubility Studies
Investigations into the solubility of this compound under varying conditions have been conducted to enhance its bioavailability. One study measured solubility across different pressures and temperatures, revealing a direct correlation between increased pressure and solubility, which could inform formulation strategies for improved drug delivery .
Table 2: Solubility Data for this compound
Pressure (bar) | Temperature (K) | Solubility (mol fraction) |
---|---|---|
120 | 308 | |
160 | 318 | |
400 | 338 |
Safety Profile
This compound is generally well-tolerated, with a safety profile comparable to other NSAIDs. The most common side effects reported are mild gastrointestinal disturbances, which are less frequent than those observed with aspirin or indomethacin . Long-term studies have indicated that severe adverse effects are rare, reinforcing the drug's safety in chronic use.
作用機序
トルメチンの正確な作用機序は完全に解明されていません。 トルメチンは、プロスタグランジン合成酵素を阻害することが知られており、これにより、炎症や痛みを引き起こすプロスタグランジンの産生が抑制されます . トルメチンは、副腎または下垂体の刺激によって抗炎症反応を起こすわけではありません。 トルメチンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を直接阻害します .
類似化合物の比較
トルメチンは、インドメタシン、イブプロフェン、ナプロキセンなどの他のNSAIDと類似しています。 トルメチンは、ピロール酢酸誘導体として、その化学構造がユニークです。 その他の類似化合物には以下のようなものがあります。
インドメタシン: 化学構造は異なりますが、同様の抗炎症作用を持つ別のNSAIDです。
イブプロフェン: 化学構造は異なりますが、幅広い用途を持つ広く使用されているNSAIDです。
トルメチンの独自性は、その特殊な化学構造と、他のNSAIDに比べて比較的速い作用発現時間にあります。
類似化合物との比較
Tolmetin is similar to other NSAIDs such as indomethacin, ibuprofen, and naproxen. this compound is unique in its chemical structure as a pyrrole acetic acid derivative. Other similar compounds include:
Indomethacin: Another NSAID with a different chemical structure but similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a different chemical structure and a broader range of applications.
Naproxen: An NSAID with a longer half-life compared to this compound, making it suitable for longer-lasting pain relief
This compound’s uniqueness lies in its specific chemical structure and its relatively rapid onset of action compared to some other NSAIDs.
生物活性
Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis. Its biological activity is characterized by its anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical studies.
This compound's precise mechanism of action remains partially understood. However, it is known to inhibit prostaglandin synthesis by acting as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of inflammatory mediators, which is responsible for its therapeutic effects .
Key Mechanistic Insights:
- Prostaglandin Synthesis Inhibition: this compound inhibits prostaglandin G/H synthase (COX enzymes), which are crucial in the conversion of arachidonic acid to prostaglandins .
- Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 30 to 60 minutes . Recent studies have shown that fast-dissolving formulations significantly enhance its bioavailability compared to standard tablets .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:
Clinical Efficacy
This compound has been evaluated in numerous clinical studies for its effectiveness in treating inflammatory diseases:
- Rheumatoid Arthritis: In clinical trials, this compound has shown comparable efficacy to aspirin and indomethacin in controlling disease activity in patients with rheumatoid arthritis while exhibiting fewer gastrointestinal side effects .
- Juvenile Rheumatoid Arthritis: Similar efficacy was observed in pediatric populations, indicating its potential use in younger patients .
- Comparative Studies: A double-blind study involving 14 patients demonstrated significant improvements in joint function and pain relief compared to placebo .
Case Studies
Several case studies have highlighted this compound's therapeutic potential:
- A study involving patients with rheumatoid arthritis demonstrated that this compound effectively reduced symptoms and improved quality of life over a long-term treatment period .
- Research on the anticancer properties of this compound indicated that it could induce apoptosis in certain cancer cell lines, suggesting a potential role beyond anti-inflammatory applications .
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects similar to other NSAIDs, including:
- Gastrointestinal disturbances (though less frequent compared to aspirin)
- Central nervous system effects (lower incidence compared to indomethacin)
- Potential for renal impairment with long-term use
特性
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |
Record name | Tolmetin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043951 | |
Record name | Tolmetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolmetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.31e-01 g/L | |
Record name | Tolmetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolmetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/ | |
Record name | Tolmetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLMETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONITRILE | |
CAS No. |
26171-23-3 | |
Record name | Tolmetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolmetin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolmetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolmetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolmetin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLMETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TOLMETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tolmetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157 °C (DECOMPOSES), 156 °C | |
Record name | Tolmetin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLMETIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tolmetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。